![molecular formula C10H16O3 B1428618 1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone CAS No. 35477-39-5](/img/structure/B1428618.png)
1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone
描述
1-(1,4-Dioxaspiro[45]decan-8-yl)ethanone is an organic compound with the molecular formula C10H16O3 It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring system fused to an ethanone group
作用机制
Target of Action
A structurally similar compound has been identified as a selective dual tyk2/jak inhibitor , suggesting that 1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone may also interact with these targets. TYK2 and JAK1 are kinases involved in the signaling pathways of various cytokines, playing crucial roles in immune response and inflammation .
Mode of Action
If it acts similarly to the related compound, it may inhibit the activity of TYK2 and JAK1, thereby modulating the expression of genes regulated by these kinases . This could lead to changes in the formation of Th1, Th2, and Th17 cells, which are key players in immune responses .
Biochemical Pathways
Inhibition of tyk2 and jak1 would impact the jak-stat signaling pathway, which is involved in immune response, cell growth, and apoptosis .
Result of Action
If it acts as a TYK2/JAK1 inhibitor, it could potentially modulate immune responses and have anti-inflammatory effects .
准备方法
Synthetic Routes and Reaction Conditions: 1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic intermediate. This intermediate is then subjected to acetylation using acetic anhydride or acetyl chloride to yield the final product .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions: 1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
相似化合物的比较
1,4-Dioxaspiro[4.5]decane: Lacks the ethanone group but shares the spirocyclic core.
8-Acetyl-1,4-Dioxaspiro[4.5]decane: A closely related compound with similar structural features.
Uniqueness: 1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone is unique due to its combination of the spirocyclic structure and the ethanone group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
属性
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-8-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-8(11)9-2-4-10(5-3-9)12-6-7-13-10/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOQTIDXAITFEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1428535.png)

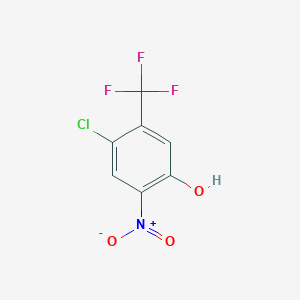
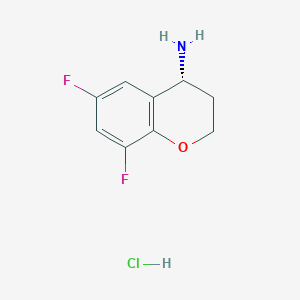
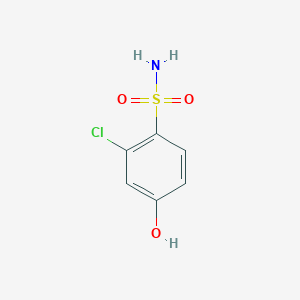

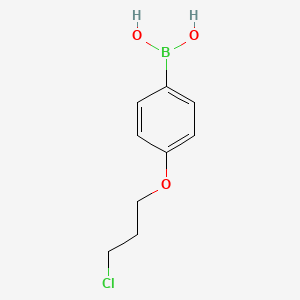
![3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1428548.png)
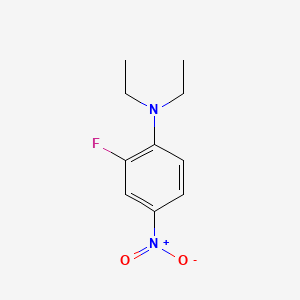
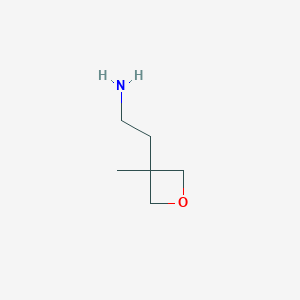
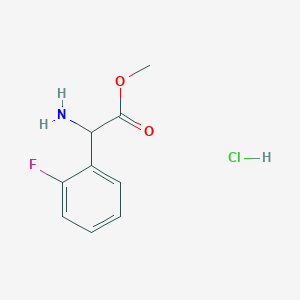
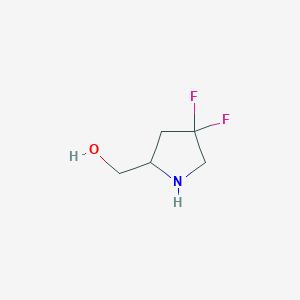
![4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428557.png)

